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Compound of Interest

Compound Name:
5-Bromo-2-

(trifluoromethyl)isonicotinonitrile

Cat. No.: B1399293 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-
(trifluoromethyl)isonicotinonitrile, a key building block in medicinal chemistry and materials

science. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data

but also elucidating the underlying principles that govern the spectral features of this fluorinated

heterocyclic compound.

Introduction to 5-Bromo-2-
(trifluoromethyl)isonicotinonitrile
5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a substituted pyridine derivative with the

chemical formula C₇H₂BrF₃N₂.[1] Its structure, characterized by a pyridine ring bearing a

bromine atom, a trifluoromethyl group, and a nitrile group, makes it a versatile intermediate in

the synthesis of complex organic molecules. The precise characterization of this compound is

paramount for ensuring the purity and identity of downstream products. This guide will delve

into the expected spectroscopic signatures that define this molecule.

Molecular Structure and Key Features:

CAS Number: 1070892-04-4[2]
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Molecular Formula: C₇H₂BrF₃N₂[1]

Molecular Weight: 251.00 g/mol [2]

Key Functional Groups:

Trifluoromethyl (-CF₃)

Nitrile (-C≡N)

Brominated aromatic ring

The interplay of these functional groups gives rise to a unique spectroscopic fingerprint, which

will be systematically explored in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 5-Bromo-2-(trifluoromethyl)isonicotinonitrile, ¹H, ¹³C, and ¹⁹F NMR are all

highly informative.

¹H NMR Spectroscopy
Expected Spectrum: The ¹H NMR spectrum is predicted to be simple, showing two signals

corresponding to the two protons on the pyridine ring.

Predicted Chemical
Shift (δ) ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ 8.9 - 9.1
Singlet (or narrow

doublet)
~ 0.5 - 1.0 Hz H-6

~ 8.1 - 8.3
Singlet (or narrow

doublet)
~ 0.5 - 1.0 Hz H-3

Causality and Insights:
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Chemical Shifts: The protons are on a highly electron-deficient pyridine ring, further

deshielded by the electron-withdrawing trifluoromethyl and nitrile groups, hence their

downfield chemical shifts.

Multiplicity: The two protons (H-3 and H-6) are meta to each other. The expected ⁴J coupling

between them is typically small (0-1 Hz) and may result in the signals appearing as sharp

singlets. Long-range coupling to the ¹⁹F nuclei of the CF₃ group may also contribute to slight

broadening or a narrow multiplet structure.

Experimental Protocol:

Dissolve ~5-10 mg of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile in 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹⁹F NMR Spectroscopy
Expected Spectrum: The ¹⁹F NMR spectrum is expected to show a single, sharp resonance.

Predicted Chemical Shift
(δ) ppm

Multiplicity Assignment

~ -68 to -70 Singlet -CF₃

Causality and Insights:

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will

therefore resonate at the same frequency.

The chemical shift is characteristic of a CF₃ group attached to an aromatic ring. For the

related compound, 5-Bromo-2-(trifluoromethyl)pyridine, a chemical shift of -67.9 ppm has

been reported.[3]
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While coupling to the aromatic protons is possible, it is often not resolved in standard ¹⁹F

NMR spectra.

Experimental Protocol:

Use the same sample prepared for ¹H NMR.

Acquire the ¹⁹F NMR spectrum, typically with proton decoupling to simplify the spectrum and

improve signal-to-noise.

Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

¹³C NMR Spectroscopy
Expected Spectrum: The ¹³C NMR spectrum will provide information about the carbon

framework of the molecule.

Predicted Chemical Shift
(δ) ppm

Multiplicity (Proton-
coupled)

Assignment

~ 152 (quartet) Quartet (¹JCF ≈ 35 Hz) C-2

~ 140 (singlet) Singlet C-6

~ 135 (singlet) Singlet C-4

~ 125 (singlet) Singlet C-5

~ 122 (quartet) Quartet (¹JCF ≈ 275 Hz) -CF₃

~ 120 (singlet) Singlet C-3

~ 115 (singlet) Singlet -C≡N

Causality and Insights:

Quarternary Carbons: The carbons bearing the bromine (C-5), nitrile (C-4), and

trifluoromethyl (C-2) groups will appear as singlets in a proton-decoupled spectrum.
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C-F Coupling: The carbon of the trifluoromethyl group will appear as a quartet due to

coupling with the three fluorine atoms (¹JCF). The carbon to which the CF₃ group is attached

(C-2) will also appear as a quartet, but with a smaller coupling constant (²JCF).

Nitrile Carbon: The nitrile carbon typically appears in the 115-125 ppm range.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

~ 2230 - 2210 Medium C≡N stretch

~ 1600 - 1450 Medium to Strong
C=C and C=N aromatic ring

stretches

~ 1350 - 1100 Strong
C-F stretches (asymmetric and

symmetric)

~ 1100 - 1000 Medium C-H in-plane bending

~ 850 - 750 Strong C-H out-of-plane bending

~ 700 - 550 Medium C-Br stretch

Causality and Insights:

Nitrile Stretch: The C≡N triple bond has a very characteristic, sharp absorption in a relatively

clean region of the spectrum.

C-F Stretches: The C-F bonds of the trifluoromethyl group will give rise to very strong and

prominent absorption bands in the fingerprint region.

Aromatic Region: The pyridine ring vibrations will be observed in the 1600-1450 cm⁻¹ region.

Experimental Protocol:
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For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry

KBr powder and pressing it into a transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a

small amount of the solid sample directly on the crystal.

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Expected Mass Spectrum:

m/z Ion Notes

249.9 / 251.9 [M]⁺

Molecular ion peak, showing

the characteristic isotopic

pattern for one bromine atom

(¹⁹Br and ⁸¹Br in ~1:1 ratio).

223 / 225 [M - CN]⁺ Loss of the nitrile group.

172 [M - Br]⁺ Loss of the bromine atom.

69 [CF₃]⁺ Trifluoromethyl cation.

Causality and Insights:

Isotopic Pattern: The presence of a bromine atom will result in a characteristic M and M+2

isotopic pattern with nearly equal intensities, which is a key diagnostic feature.

Fragmentation: The molecule is expected to fragment via the loss of stable neutral species

such as the nitrile group or a bromine radical. The C-Br bond is relatively weak and prone to

cleavage. The trifluoromethyl cation is also a stable fragment.
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Experimental Protocol (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for a solid or via a gas chromatograph (GC-MS).

Ionize the sample using a high-energy electron beam (typically 70 eV).

Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detect the ions and generate the mass spectrum.

Click to download full resolution via product page

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous

characterization of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile. The predicted spectral

data, based on established principles and data from similar compounds, serve as a reliable

reference for researchers working with this important chemical intermediate. Adherence to the

outlined experimental protocols will ensure the acquisition of high-quality data, leading to

confident structural assignment and purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-2-
(trifluoromethyl)isonicotinonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1399293#spectroscopic-data-nmr-ir-ms-
for-5-bromo-2-trifluoromethyl-isonicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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